An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrophthalimide
An In-depth Technical Guide to the Synthesis and Characterization of 4-Nitrophthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-nitrophthalimide, a key intermediate in the production of various fine chemicals, including azo dyes and pharmaceuticals like Citalopram.[1][2] This document details the prevalent synthetic methodologies, purification techniques, and a full profile of its physicochemical and spectroscopic properties.
Physicochemical Properties
4-Nitrophthalimide is a pale yellow crystalline solid.[2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₄N₂O₄ | [3][4] |
| Molecular Weight | 192.13 g/mol | [3][4][5] |
| Melting Point | 198-205 °C | [5][6][7][8] |
| Appearance | Pale yellow crystalline solid/powder | [2][3][5] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, and DMSO. | [2][3] |
| CAS Number | 89-40-7 | [4][5][7] |
Synthesis of 4-Nitrophthalimide
The most common and well-documented method for the synthesis of 4-nitrophthalimide is the direct nitration of phthalimide using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.[1][4][6]
Synthesis Workflow
The synthesis process involves the electrophilic substitution of a nitro group onto the aromatic ring of phthalimide. The workflow is depicted in the following diagram.
Caption: A flowchart illustrating the key stages in the synthesis of 4-nitrophthalimide.
Detailed Experimental Protocol
This protocol is a modification of the method described by Levy and Stephen, as cited in Organic Syntheses.[6]
Materials:
-
Phthalimide (1.36 moles, 200 g)
-
Fuming nitric acid (sp. gr. 1.50, 5.7 moles, 240 cm³)
-
Concentrated sulfuric acid (sp. gr. 1.84, 1.4 L)
-
Cracked ice (4.5 kg)
-
95% Ethyl alcohol (3-3.2 L)
Procedure:
-
Preparation of the Nitrating Mixture: In a 3-L beaker, add 1.4 L of concentrated sulfuric acid and cool the beaker in an ice bath. To this, slowly add 240 cm³ of fuming nitric acid, ensuring the temperature of the mixture is maintained between 10° and 15°C.[6]
-
Nitration Reaction: Once the temperature of the mixed acids reaches 12°C, add 200 g of phthalimide as rapidly as possible while maintaining the temperature between 10° and 15°C with vigorous stirring.[6] Allow the reaction mixture to warm to room temperature as the ice in the bath melts and leave it to stand overnight.[6]
-
Work-up: Pour the clear, pale yellow solution slowly with vigorous stirring onto 4.5 kg of cracked ice. It is crucial that the temperature of this mixture does not exceed 20°C.[6]
-
Isolation of Crude Product: Filter the crude nitration product through a cloth on a Büchner funnel under suction and press the cake as dry as possible.[6]
-
Washing: Resuspend the filter cake in 2 L of ice water and stir vigorously. Filter the solid again. Repeat this washing procedure four times to remove any residual acid.[6]
-
Drying: Dry the crude product in the air. The expected yield of the crude product is 165–174 g (63–66% of the theoretical amount), with a melting point of 185–190°C.[6]
-
Purification: Purify the crude material by recrystallization from 3 to 3.2 L of 95% ethyl alcohol. This will yield 136–140 g (52–53% of the theoretical amount) of pure 4-nitrophthalimide with a melting point of 198°C.[6] An optimized process with a nitric acid to sulfuric acid ratio of 1:4.5 at 25°C for 10 hours has been reported to yield over 82%.[1][9]
Characterization of 4-Nitrophthalimide
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-nitrophthalimide. The following sections detail the expected spectroscopic data.
Spectroscopic Data
| Technique | Observed Data | Reference |
| ¹H NMR | Spectra available in databases. Key signals are expected in the aromatic region. | [3][10][11] |
| IR (KBr) | Characteristic peaks for C=O stretching of the imide, N-H stretching, and C-NO₂ stretching. | [3][12][13] |
| Mass Spec. (GC-MS) | Molecular Ion Peak (M⁺) at m/z = 192. Top peak at m/z = 103, second highest at m/z = 75. | [3] |
Logical Relationship of Characterization Data
The relationship between the molecular structure of 4-nitrophthalimide and its characterization data is illustrated below.
Caption: A diagram showing how different analytical techniques confirm the structure of 4-nitrophthalimide.
Safety and Handling
4-Nitrophthalimide is considered a hazardous substance.[7] It can cause skin and serious eye irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.[7] Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[4][14]
Applications
4-Nitrophthalimide is a valuable intermediate in organic synthesis.[2] It is a precursor for the synthesis of 4-aminophthalimide, which is used in the preparation of azo dyes.[1] Furthermore, it is a key starting material for the synthesis of 4-nitrophthalonitrile and 5-cyanophthalide, which are intermediates in the production of pharmaceuticals.[1][4]
This guide provides a solid foundation for the synthesis and characterization of 4-nitrophthalimide. For further details on specific spectroscopic data, it is recommended to consult dedicated spectral databases.
References
- 1. Page loading... [guidechem.com]
- 2. 4-nitro Pthalimide (CAS No-89-40-7) | SaiSamarth International [saisamarthinternational.in]
- 3. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]
- 5. novainternational.net [novainternational.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fishersci.com [fishersci.com]
- 8. 4-Nitrophthalimide 98 89-40-7 [sigmaaldrich.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 4-Nitrophthalimide(89-40-7) IR Spectrum [m.chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 4-NITROPHTHALIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
